molecular formula C17H19N3O2 B2784509 N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide CAS No. 329779-09-1

N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide

Cat. No.: B2784509
CAS No.: 329779-09-1
M. Wt: 297.358
InChI Key: FBUNRXOKEMUEOJ-MFVXBXEFSA-N
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Description

N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide is an organic compound known for its unique structural properties and potential applications in various fields of science and technology. This compound features a furohydrazide core with a dimethylamino-substituted phenyl group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-3-furohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods such as column chromatography and crystallization are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in electron-donating interactions, influencing its reactivity and binding affinity to various biological targets. Additionally, the furohydrazide core can engage in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide stands out due to its unique combination of a furohydrazide core and a dimethylamino-substituted phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-16(10-12-22-13)17(21)19-18-11-4-5-14-6-8-15(9-7-14)20(2)3/h4-12H,1-3H3,(H,19,21)/b5-4+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNRXOKEMUEOJ-MFVXBXEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323218
Record name N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329779-09-1
Record name N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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